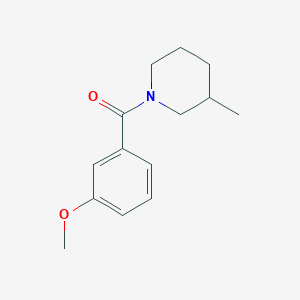![molecular formula C21H16Cl2N2O5S B5133179 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B5133179.png)
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dichloroanilino moiety, and a benzodioxolyl acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of 2,5-dichloroaniline: This intermediate can be prepared by chlorination of aniline using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Coupling reaction: The benzenesulfonyl chloride is then reacted with 2,5-dichloroaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-2,5-dichloroaniline.
Formation of the benzodioxolyl acetamide: This can be synthesized by reacting 1,3-benzodioxole with chloroacetyl chloride in the presence of a base such as triethylamine.
Final coupling: The N-(benzenesulfonyl)-2,5-dichloroaniline is then reacted with the benzodioxolyl acetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This can include:
Molecular Targets: Binding to enzymes or receptors that play a role in disease processes.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-4-yl)acetamide
- 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide
- 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,4-benzodioxol-5-yl)acetamide
Uniqueness
The uniqueness of 2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide lies in its specific structural arrangement, which can result in distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O5S/c22-14-6-8-17(23)18(10-14)25(31(27,28)16-4-2-1-3-5-16)12-21(26)24-15-7-9-19-20(11-15)30-13-29-19/h1-11H,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSULTLTYOIOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN(C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide](/img/structure/B5133103.png)

![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)

![2-[(2-fluorophenoxy)methyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5133133.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133143.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)
![10-heptyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5133149.png)


![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)

![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)
